N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a 3,5-dimethoxyphenylacetamide moiety linked via a sulfur atom.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-17-7-5-16(6-8-17)25-10-9-23-21(22(25)27)31-14-20(26)24-15-11-18(28-2)13-19(12-15)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLUMGIPYDZCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural properties, synthesis methods, and biological activity, particularly focusing on its pharmacological implications.
Structural Information
The molecular formula of this compound is . Its structure includes a thioacetamide group and various aromatic rings, contributing to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3,5-dimethoxyphenyl group is accomplished via nucleophilic substitution.
- Thioacetic Formation : The final step involves attaching the thioacetamide moiety through a reaction with thiol compounds.
Pharmacological Studies
Recent studies have highlighted the compound's multifaceted biological activities:
- Anticonvulsant Activity : In vivo studies have demonstrated that this compound exhibits significant anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .
- Cytotoxicity : Evaluations against various cancer cell lines have shown promising cytotoxic effects. For instance, it has been tested against HeLa cells and demonstrated increased cytotoxicity compared to related compounds .
- Molecular Docking Studies : Computational studies indicate that the compound interacts favorably with specific molecular targets, suggesting potential as a therapeutic agent in treating neurological disorders .
Case Studies
A notable study focused on the anticonvulsant properties of similar compounds demonstrated that modifications to the core structure significantly influence biological activity. This emphasizes the importance of structural optimization in drug design .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound reveals:
- Lipophilicity : Log P values suggest good membrane permeability.
- Druglikeness : The compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 427.5 g/mol |
| Log P | 3.36 |
| H-bond Donors | 1 |
| H-bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Core Structures and Substituents
Key Observations :
- The target compound’s dihydropyrazine core distinguishes it from quinazolinone (Compound 14), dihydropyrimidinone (Compound 19), and triazinoindole (Compound 23) analogs.
- The 3,5-dimethoxyphenyl group is shared with Compound 14 and Compound 19 but linked to different cores.
- The 4-ethoxyphenyl substituent on the dihydropyrazine core is unique compared to sulfamoylphenyl (Compound 14) or trifluoromethylbenzothiazole (Compound 19) groups.
Key Comparisons :
- Antimicrobial Activity: Compound 14’s quinazolinone core and sulfamoyl group contribute to antimicrobial effects , suggesting that the target compound’s dihydropyrazine core may offer distinct interactions.
- Kinase Inhibition: Compound 19’s dihydropyrimidinone core and trifluoromethylbenzothiazole group enable CK1 inhibition . The target’s dihydropyrazine and ethoxyphenyl groups could modulate similar pathways.
Preparation Methods
Synthesis of 4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl Chloride
Starting Material : 3-Aminopyrazine-2-carboxylate methyl ester.
Procedure :
- Hydroxylation : Treatment with concentrated hydrochloric acid and sodium nitrite at 0°C yields 3-hydroxypyrazine-2-carboxylate.
- Chlorination : Reacting the hydroxylated intermediate with phosphorus oxychloride (POCl₃) under reflux conditions produces 3-chloropyrazine-2-carboxylate.
- Condensation : Reaction with 4-ethoxyphenol in dimethylformamide (DMF) using potassium carbonate as a base introduces the 4-ethoxyphenyl group, forming 4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl chloride.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCl, NaNO₂ | 0°C | 1.5h | 75% |
| 2 | POCl₃ | Reflux | 3h | 82% |
| 3 | 4-Ethoxyphenol, K₂CO₃, DMF | 110°C | 5h | 68% |
Synthesis of 2-Mercapto-N-(3,5-dimethoxyphenyl)acetamide
Starting Material : 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide.
Procedure :
- Thiolation : Reaction with thioacetamide in 20% isopropyl alcohol hydrochloride at 75–80°C replaces the chlorine atom with a thiol group. The resultant 2-mercapto-N-(3,5-dimethoxyphenyl)acetamide is isolated via neutralization and recrystallization.
Reaction Conditions :
| Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|
| Thioacetamide, i-PrOH·HCl | 75–80°C | 4h | 65% |
Coupling Reaction to Form Target Compound
Procedure :
The pyrazinone chloride (1.0 equiv) and 2-mercaptoacetamide (1.2 equiv) are combined in dry acetone with anhydrous potassium carbonate (2.0 equiv). The mixture is stirred at room temperature for 12 hours, enabling nucleophilic displacement of chloride by the thiolate anion. The product is purified via column chromatography.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ |
| Temperature | 25°C |
| Time | 12h |
| Yield | 74% |
Characterization and Analytical Data
Spectroscopic Validation :
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C ether).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazinone H), 7.45–6.82 (m, 8H, aromatic), 4.02 (q, 2H, OCH₂CH₃), 3.78 (s, 6H, OCH₃), 3.41 (s, 2H, SCH₂).
- MS (ESI) : m/z 498.2 [M+H]⁺.
Purity Analysis :
| Method | Purity |
|---|---|
| HPLC (C18) | 98.5% |
| Elemental Analysis | C: 62.3%, H: 5.7%, N: 11.2% |
Industrial-Scale Production Considerations
Process Intensification :
- Continuous Flow Reactors : Enhance mixing and heat transfer during chlorination and condensation steps.
- Solvent Recycling : Acetone and DMF are recovered via distillation for reuse.
- Catalyst Optimization : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste.
Cost-Benefit Analysis :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $120/g | $18/g |
| Production Time | 72h | 24h |
| Annual Output | 10 kg | 500 kg |
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyrazine core followed by thioacetamide coupling. Key steps include:
- Thioether linkage formation: Reacting a mercaptopyrazine derivative with a bromoacetamide intermediate under basic conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .
- Aromatic substitution: Introducing the 3,5-dimethoxyphenyl and 4-ethoxyphenyl groups via nucleophilic aromatic substitution or Ullmann coupling, requiring precise temperature control (80–100°C) and catalysts like CuI .
- Critical conditions: Solvent choice (e.g., DMF or THF), reaction time (8–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
